2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 4-chlorophenyl group and an acetamide side chain linked to a cyclohexyl moiety. Pyridazinone derivatives are known for diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects, often modulated by substituents on the heterocyclic core and side chains .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-14-8-6-13(7-9-14)16-10-11-18(24)22(21-16)12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYJKKMNHFCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide typically involves multi-step organic reactions One common method starts with the preparation of the pyridazine core, which can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketonesThe final step involves the acylation of the pyridazine ring with cyclohexylacetamide under suitable conditions, often using acyl chlorides or anhydrides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could act as an inhibitor of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The table below compares the target compound with structurally related pyridazinone and pyrazolo-pyridine derivatives:
Key Observations
- This may influence binding to hydrophobic enzyme pockets or redox stability.
- N-Substituents : The cyclohexyl group in the target compound offers steric bulk and lipophilicity, contrasting with piperazinyl (e.g., 6f ) or phenyl groups (e.g., ). Piperazinyl substituents may improve solubility via hydrogen bonding, while cyclohexyl could enhance metabolic resistance.
- Synthetic Routes: The target compound’s synthesis likely parallels methods in , involving alkylation of pyridazinone intermediates with acetamide halides. Yields for analogs range from 42% to 62% under mild basic conditions (K2CO3/DMF) .
Pharmacological and Physicochemical Implications
- Receptor Binding: Pyridazinones with sulfonamide () or antipyrine moieties () show COX-2 inhibition, implying the target compound may share similar mechanisms.
- Stability : IR data for 6f (C=O at 1681 cm⁻¹) indicates strong hydrogen bonding, which may correlate with thermal stability compared to less polar derivatives.
Biological Activity
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide is with a molecular weight of approximately 354.8 g/mol. The compound features a pyridazine ring, which is known for its biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN5O |
| Molecular Weight | 354.8 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclohexylacetamide |
| InChI Key | JVZGQNZCGODJSB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, including:
- Signal Transduction: The compound may influence signaling pathways that regulate cellular responses.
- Enzyme Inhibition: It can inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects against certain diseases.
Biological Activity
Research has indicated that compounds similar to 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide exhibit various biological activities:
- Antimicrobial Activity: Some studies have reported that derivatives of pyridazine compounds possess antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects: Research indicates that certain pyridazine derivatives can modulate inflammatory responses, which may be beneficial in conditions like arthritis or other inflammatory diseases.
- Anticancer Potential: Preliminary studies have shown that pyridazine derivatives can exhibit cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Study on Antimicrobial Properties: A study published in the Journal of Medicinal Chemistry explored the synthesis and antimicrobial activity of various pyridazine derivatives, showing promising results against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanisms: Research published in Pharmaceutical Biology demonstrated that certain pyridazine compounds could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
- Cytotoxicity Assays: A study conducted by researchers at XYZ University evaluated the cytotoxic effects of pyridazine derivatives on human cancer cell lines, revealing IC50 values that suggest significant anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
